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Introduction

Cathepsin G (CTSG) is a serine protease predominantly found in the azurophilic granules of

neutrophils and mast cells.[1][2] It plays a multifaceted role in the immune system, contributing

to host defense, inflammation, and tissue remodeling.[3][4] CTSG's diverse functions include

killing pathogens, processing cytokines and chemokines, degrading extracellular matrix

components, and activating other proteases and cell surface receptors.[1][3][4][5] The use of

Cathepsin G knockout (Ctsg-/-) mouse models has been instrumental in elucidating its specific

roles in various physiological and pathological processes, making it a valuable tool for

researchers in immunology, cardiovascular biology, and drug development. These models allow

for the investigation of the direct consequences of CTSG absence in complex disease

environments.

Applications in Disease Research
1. Cardiovascular Disease

Atherosclerosis: Ctsg-/- mice, particularly when crossed with atherosclerosis-prone strains

like Apolipoprotein E knockout (Apoe-/-) mice, have revealed a role for CTSG in the

progression of atherosclerotic lesions. Studies show that CTSG deficiency reduces the

complexity of lesions and decreases the number of apoptotic cells within plaques.[6]

Mechanistically, CTSG is deposited on the arterial endothelium where it strengthens the

adhesion of myeloid cells, a critical step in plaque formation.[7][8] Therefore, Ctsg-/- mice are
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a key model for studying the mechanisms of leukocyte recruitment in atherogenesis and for

testing potential therapeutics that target this pathway.

Abdominal Aortic Aneurysms (AAAs): In experimental models of AAA induced by calcium

chloride (CaCl2), Ctsg-/- mice are protected from aneurysm formation.[5] This protection is

linked to reduced degradation of elastin and collagen in the aortic wall. CTSG contributes to

AAA pathogenesis directly through its elastinolytic activity and indirectly by activating matrix

metalloproteinases (MMPs) like MMP-2 and MMP-9.[5]

2. Respiratory Disease & Host Defense

Bacterial Pneumonia: Ctsg-/- mouse models have been crucial in demonstrating the non-

redundant role of CTSG in lung-protective immunity against pathogens like Streptococcus

pneumoniae.[9][10] Ctsg-/- mice, and particularly Ctsg-/-/Neutrophil Elastase (NE)-/- double

knockout mice, exhibit severely impaired bacterial clearance from the lungs despite normal

neutrophil recruitment.[9] This leads to increased lung permeability and higher mortality,

identifying neutrophil-derived CTSG as a primary component of the innate defense in the

lungs.[9][10]

Pseudomonas aeruginosa Infection: In models of P. aeruginosa lung infection, relevant to

cystic fibrosis, the absence of CTSG improves bacterial clearance.[11] This suggests that in

some contexts, CTSG may interfere with effective host defense mechanisms.[11]

Emphysema: In models of cigarette smoke-induced lung damage, mice deficient in CTSG

and other neutrophil serine proteases are substantially protected from developing

emphysema.[12] This highlights CTSG's role in the chronic tissue destruction seen in

conditions like COPD.

3. Autoimmune and Inflammatory Diseases

Rheumatoid Arthritis: Ctsg-/- mice are resistant to developing experimental arthritis, such as

collagen-induced arthritis (CIA).[1][13] CTSG is found at elevated levels in the synovial fluid

of rheumatoid arthritis patients and acts as a chemoattractant for monocytes, contributing to

the inflammatory infiltrate in the joints.[1] These knockout models are therefore essential for

studying the pathogenesis of arthritis and for evaluating CTSG inhibitors.
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Type 1 Diabetes: Studies suggest CTSG is involved in the antigen presentation of proinsulin,

which can lead to the activation of pathogenic CD4+ T cells.[14] Ctsg-/- mice can be used to

explore the role of CTSG in the initiation and progression of autoimmune diabetes.

4. Hemostasis and Thrombosis

Thrombosis: Cathepsin G can activate platelets, primarily through Protease-Activated

Receptor 4 (PAR4), and contributes to thrombosis.[15][16] Studies using Ctsg-/- mice show a

significant reduction in thrombosis and prolonged bleeding times, establishing a crucial role

for CTSG in hemostasis and vessel occlusion after injury.[15] These models are valuable for

investigating the links between inflammation and thrombosis.

Quantitative Data Summary
The following tables summarize key quantitative findings from research utilizing Ctsg-/- mouse

models.

Table 1: Phenotypic Outcomes in Ctsg-/- Mouse Models
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Disease Model
Mouse
Background

Key Finding
Quantitative
Result

Reference

Atherosclerosis ApoE-/-
Reduced lesion

complexity

Lower

percentage of

complex lesions

in the aortic root.

[6]

ApoE-/-
Reduced

atherogenesis

Significant

reduction in

atherosclerotic

lesion formation.

[7][8]

Abdominal Aortic

Aneurysm
Ldlr-/-

Protection from

AAA

Reduced aortic

wall elastin

fragmentation

and collagen

degradation.

[5]

Bacterial

Pneumonia
C57BL/6

Impaired

bacterial

clearance

Significantly

increased

bacterial loads in

BALF and lung

tissue at days 1

and 3 post-

infection with S.

pneumoniae.

[9]

Bacterial

Clearance
C57BL/6

Improved

bacterial

clearance

~1-log reduction

in P. aeruginosa

recovered from

lungs compared

to wild-type.

[11]

Hemostasis C57BL/6
Impaired

hemostasis

Significantly

prolonged tail

bleeding times.

[15]

Table 2: Cellular and Molecular Changes in Ctsg-/- Mice
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Cellular/Molec
ular Process

Model System Key Finding
Quantitative
Result

Reference

Enzyme Activity
Bone Marrow

Cells

Confirmation of

KO

No detectable

Cathepsin G

protein or

activity.

[17][18][19]

Neutrophil

Function
In vitro assays

Normal basic

functions

Normal

phagocytosis,

superoxide

production, and

chemotactic

responses to

C5a, fMLP, and

IL-8.

[18][19]

Leukocyte

Adhesion

Intravital

Microscopy

Reduced arterial

adhesion

Premature

detachment of

myeloid cells in

carotid arteries

under shear flow.

[8]

Neutrophil

Effector

Functions

In vitro (IC

stimulation)

Defective

downstream

signaling

Failure to initiate

CD11b

clustering,

cytoskeletal

reorganization,

and cell

spreading.

Severe defects in

MIP-2 secretion.

[20]

Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Ctsg-/- Mice

This protocol is adapted for C57BL/6 mice, a common background for knockout strains.[21][22]

[23]
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Materials:

Ctsg-/- and wild-type (WT) C57BL/6 mice (8-10 weeks old, male).

Chick Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid).

Complete Freund’s Adjuvant (CFA) containing 2.5 mg/mL Mycobacterium tuberculosis.

Incomplete Freund’s Adjuvant (IFA).

Glass syringes and emulsifying needle or homogenizer.

27-gauge needles.

Ice bath.

Procedure:

Emulsion Preparation: a. Prepare the CII/CFA emulsion on ice to prevent collagen

denaturation. b. Mix equal volumes of CII solution and CFA by drawing the mixture back and

forth between two syringes connected by an emulsifying needle until a thick, stable emulsion

is formed (a drop should not disperse in water).

Primary Immunization (Day 0): a. Anesthetize the mice. b. Inject 100 µL of the CII/CFA

emulsion intradermally at the base of the tail. This delivers 100 µg of collagen.

Booster Immunization (Day 21): a. Prepare a CII/IFA emulsion using the same method as in

step 1. b. Inject 100 µL of the CII/IFA emulsion intradermally at a different site near the base

of the tail.

Monitoring and Scoring: a. Begin monitoring mice for signs of arthritis daily starting from Day

21. b. Score each paw based on a scale of 0-4 for erythema and swelling:

0 = No evidence of inflammation.
1 = Subtle swelling or localized erythema.
2 = Moderate, well-defined swelling and erythema.
3 = Severe swelling encompassing the entire paw and ankle.
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4 = Ankylosis (joint rigidity). c. The maximum score per mouse is 16. Measure paw
thickness with calipers for a quantitative assessment.

Endpoint Analysis (Day 42-56): a. Euthanize mice and collect paws for histology

(decalcification required) and serum for anti-CII antibody analysis (ELISA).

Protocol 2: Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol is for inducing chronic EAE in Ctsg-/- mice on a C57BL/6 background.[24][25][26]

Materials:

Ctsg-/- and WT C57BL/6 mice (10-12 weeks old, female).

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).

Complete Freund’s Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

Pertussis Toxin (PTX).

Sterile PBS.

Emulsification equipment.

Procedure:

Antigen Emulsion Preparation: a. Dissolve MOG35-55 in sterile PBS to a final concentration

of 2 mg/mL. b. Emulsify the MOG peptide solution with an equal volume of CFA to create a

stable emulsion.

Immunization (Day 0): a. Anesthetize mice. b. Administer a total of 200 µL of the MOG/CFA

emulsion subcutaneously, divided between two sites on the flanks (100 µL per site). This

delivers 200 µg of MOG peptide. c. On the same day, inject 200 ng of Pertussis Toxin in 100

µL of PBS intraperitoneally (i.p.).

Second PTX Injection (Day 2): a. Administer a second dose of 200 ng of PTX i.p.
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Clinical Scoring: a. Monitor mice daily for clinical signs of EAE starting from Day 7. b. Score

disease severity on a scale of 0-5:

0 = No clinical signs.
1 = Limp tail.
2 = Hind limb weakness or wobbly gait.
3 = Partial hind limb paralysis.
4 = Complete hind limb paralysis.
5 = Moribund state.

Endpoint Analysis: a. At the desired time points (e.g., peak disease, chronic phase),

euthanize mice. b. Perfuse with PBS and harvest spinal cords and brains for histological

analysis (e.g., H&E, Luxol Fast Blue) or flow cytometry to analyze infiltrating immune cells.

Protocol 3: Ex Vivo Neutrophil Function Assays

This protocol describes the isolation and functional assessment of bone marrow-derived

neutrophils.[17][18][20]

Materials:

Femurs and tibias from Ctsg-/- and WT mice.

RPMI 1640 medium.

Density gradient medium (e.g., Percoll).

ACK lysis buffer (for red blood cell lysis).

Chemoattractants (e.g., C5a, fMLP).

Opsonized E. coli or zymosan particles (for phagocytosis).

Phorbol 12-myristate 13-acetate (PMA) or opsonized particles (for superoxide assay).

Cytochrome c or DHR 123 (for superoxide assay).

Procedure:
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Neutrophil Isolation: a. Harvest femurs and tibias and flush the bone marrow with RPMI. b.

Create a single-cell suspension. c. Isolate neutrophils using a discontinuous density

gradient. d. Lyse any remaining red blood cells with ACK buffer. e. Resuspend purified

neutrophils in an appropriate buffer for the downstream assay.

Chemotaxis Assay: a. Use a Boyden chamber or similar transwell system. b. Place a

chemoattractant (e.g., C5a) in the lower chamber. c. Add isolated neutrophils to the upper

chamber. d. Incubate for 1-2 hours at 37°C. e. Quantify migrated cells in the lower chamber

by counting or using a fluorescent dye.

Phagocytosis Assay: a. Incubate neutrophils with fluorescently labeled, opsonized particles

(e.g., zymosan) at a 10:1 particle-to-cell ratio. b. After 30-60 minutes at 37°C, quench the

fluorescence of non-ingested particles with trypan blue. c. Analyze the percentage of

fluorescent cells and mean fluorescence intensity via flow cytometry.

Superoxide Production (Oxidative Burst) Assay: a. Pre-incubate neutrophils with cytochrome

c. b. Stimulate cells with PMA or opsonized zymosan. c. Measure the change in absorbance

at 550 nm over time using a spectrophotometer, which corresponds to the reduction of

cytochrome c by superoxide.

Visualizations: Pathways and Workflows

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13658871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Neutrophil / Mast Cell

Extracellular Space

Inflammatory Stimulus
(e.g., Pathogen, ICs) Granule Release Cathepsin G

(CTSG)

Extracellular Matrix
(Elastin, Collagen)

Degrades

Pro-MMPs

Activates

Angiotensin I

Converts

Cytokines/Chemokines

Cleaves/
Modifies

PAR4 ReceptorActivates

Arterial Endothelium

Binds to

ECM Degradation

Active MMPs

Angiotensin II

Immune Modulation

Platelet
Platelet Aggregation

& Thrombosis

Myeloid Cell Leukocyte AdhesionPresents CTSG to

Click to download full resolution via product page

Caption: Key signaling and proteolytic actions of extracellular Cathepsin G.
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Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
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Cardiovascular System Immunity & Inflammation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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